molecular formula C15H10ClNO2 B12571511 Benzeneacetyl chloride, 4-(4-cyanophenoxy)- CAS No. 190956-38-8

Benzeneacetyl chloride, 4-(4-cyanophenoxy)-

Cat. No.: B12571511
CAS No.: 190956-38-8
M. Wt: 271.70 g/mol
InChI Key: ZYVNBMIGADXHHI-UHFFFAOYSA-N
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Description

Benzeneacetyl chloride, 4-(4-cyanophenoxy)- is an organic compound with the molecular formula C15H10ClNO2. It is a derivative of benzeneacetyl chloride, where the benzene ring is substituted with a 4-cyanophenoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetyl chloride, 4-(4-cyanophenoxy)- typically involves the reaction of benzeneacetyl chloride with 4-cyanophenol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of Benzeneacetyl chloride, 4-(4-cyanophenoxy)- can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of solvents such as dichloromethane or toluene can help in dissolving the reactants and facilitating the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetyl chloride, 4-(4-cyanophenoxy)- undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the acetyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of amides, esters, or thioesters.

    Hydrolysis: Formation of 4-(4-cyanophenoxy)benzoic acid.

    Reduction: Formation of 4-(4-aminophenoxy)benzeneacetyl chloride.

Scientific Research Applications

Benzeneacetyl chloride, 4-(4-cyanophenoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying their functions and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Benzeneacetyl chloride, 4-(4-cyanophenoxy)- involves its reactivity towards nucleophiles. The acetyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The nitrile group can also participate in reactions, such as reduction to form amines. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the acetyl chloride group.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetyl chloride: The parent compound without the 4-cyanophenoxy group.

    4-Chlorophenylacetyl chloride: A similar compound with a chlorine substituent instead of the cyanophenoxy group.

    4-Benzyloxyphenylacetyl chloride: A compound with a benzyloxy substituent instead of the cyanophenoxy group.

Uniqueness

Benzeneacetyl chloride, 4-(4-cyanophenoxy)- is unique due to the presence of the 4-cyanophenoxy group, which imparts distinct reactivity and properties The nitrile group enhances the electrophilicity of the acetyl chloride group, making it more reactive towards nucleophiles

Properties

CAS No.

190956-38-8

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

2-[4-(4-cyanophenoxy)phenyl]acetyl chloride

InChI

InChI=1S/C15H10ClNO2/c16-15(18)9-11-1-5-13(6-2-11)19-14-7-3-12(10-17)4-8-14/h1-8H,9H2

InChI Key

ZYVNBMIGADXHHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)Cl)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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